3-Amino-6-methoxypicolinic acid

CAS No.: 870971-19-0

Cat. No.: VC1979880

Molecular Formula: C7H8N2O3

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 870971-19-0 |

|---|---|

| Molecular Formula | C7H8N2O3 |

| Molecular Weight | 168.15 g/mol |

| IUPAC Name | 3-amino-6-methoxypyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C7H8N2O3/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3H,8H2,1H3,(H,10,11) |

| Standard InChI Key | DDAPSAVXCBGGBC-UHFFFAOYSA-N |

| SMILES | COC1=NC(=C(C=C1)N)C(=O)O |

| Canonical SMILES | COC1=NC(=C(C=C1)N)C(=O)O |

Introduction

Chemical Structure and Properties

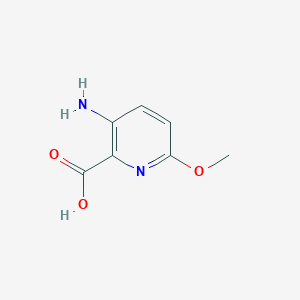

3-Amino-6-methoxypicolinic acid features a pyridine ring with three functional groups: a carboxylic acid at position 2, an amino group at position 3, and a methoxy group at position 6. This unique arrangement of functional groups contributes to its distinctive chemical behavior and potential biological interactions.

Basic Chemical Information

| Property | Value |

|---|---|

| CAS Number | 870971-19-0 |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| IUPAC Name | 3-amino-6-methoxypyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C7H8N2O3/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3H,8H2,1H3,(H,10,11) |

| SMILES | COC1=NC(=C(C=C1)N)C(=O)O |

Physical Properties

The compound typically appears as a solid at room temperature. Based on its structural features, it is expected to be relatively polar due to the presence of amino and carboxylic acid groups, which can participate in hydrogen bonding. The computed XLogP3 value of 0.9 suggests moderate lipophilicity .

| Property | Value |

|---|---|

| Physical State | Solid |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 2 |

| Exact Mass | 168.05349212 Da |

Comparative Analysis with Related Compounds

Structural Analogs

| Compound | Structure Differences | Key Distinctions |

|---|---|---|

| Picolinic acid | No amino or methoxy substituents | Parent compound, well-documented biological activities |

| 3-Amino-5-methoxypicolinic acid | Methoxy at position 5 instead of 6 | Positional isomer, potentially different biological activity profile |

| 6-Methoxypicolinic acid | No amino group at position 3 | Simpler structure, potentially different biological interactions |

| 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | More complex substitution pattern | Enhanced herbicidal activity reported in literature |

Structure-Activity Relationships

The presence of the amino group at position 3 and methoxy group at position 6 likely confers specific biological properties to 3-amino-6-methoxypicolinic acid that distinguish it from other picolinic acid derivatives. These functional groups can:

-

Affect hydrogen bonding patterns and molecular recognition

-

Alter electron distribution across the pyridine ring

-

Influence metal chelation properties

-

Modify metabolic stability and pharmacokinetic properties

| Supplier | Product Numbers/Specifications | Available Quantities | Price Range (USD) |

|---|---|---|---|

| Biosynth Carbosynth | FA151573 | 25mg, 50mg, 100mg, 250mg | $66-$397.50 |

| AK Scientific | Z2691 | 1g | $656 |

| Vulcanchem | VC1979880 | Research quantities | Not specified |

| CymitQuimica | 54-OR345433 | 100mg, 250mg, 1g | €171-€575 |

| Anichem | NC1327 | 1g | $120.00 |

Future Research Directions

Based on the current state of knowledge regarding 3-amino-6-methoxypicolinic acid, several promising research directions emerge:

Biological Activity Screening

Comprehensive screening of 3-amino-6-methoxypicolinic acid for various biological activities, particularly:

-

Antimicrobial properties against diverse pathogens

-

Anti-inflammatory effects in cellular and animal models

-

Neuroprotective potential in models of neurological disorders

-

Herbicidal activity against various weed species

Synthetic Methodology Development

Development of more efficient and environmentally friendly synthetic routes to 3-amino-6-methoxypicolinic acid and its derivatives, focusing on:

-

Green chemistry approaches

-

Catalytic methods

-

One-pot synthesis strategies

-

Continuous flow chemistry applications

Structural Modifications

Exploration of structural modifications to enhance specific properties:

-

Addition of functional groups to optimize biological activity

-

Development of prodrugs for improved pharmacokinetics

-

Creation of conjugates with other bioactive molecules

-

Investigation of metal complexes with enhanced activities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume